N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-24-16-4-2-12(19)8-14(16)21-18(23)17(22)20-9-13-3-5-15(25-13)11-6-7-26-10-11/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQVPGJOXPVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Antitumor Activity
Recent studies have shown that compounds with similar structural motifs, particularly those containing furan and thiophene moieties, exhibit significant antitumor activity. For instance, compounds incorporating benzimidazole or benzothiazole nuclei have demonstrated potent cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) and others . The mechanism of action often involves interaction with DNA, where these compounds bind to the minor groove of DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Compounds with furan and thiophene structures have also been reported to possess antimicrobial properties. These activities are generally assessed through standard assays measuring the inhibition of microbial growth. The presence of halogen substituents (like chlorine) in the aromatic rings can enhance the biological activity by increasing lipophilicity and facilitating better membrane penetration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide. The following factors are typically considered:
- Aromatic Substituents : The presence of chloro and methoxy groups on the phenyl ring can influence both solubility and interaction with biological targets.
- Furan and Thiophene Rings : These heterocycles are known to enhance biological activity through various mechanisms, including enzyme inhibition and DNA intercalation.
- Amide Linkage : The ethanediamide structure may facilitate interactions with proteins or nucleic acids, potentially leading to increased cytotoxicity.
Study 1: Antitumor Activity
In a study investigating newly synthesized furan derivatives, several compounds showed promising antitumor activity against lung cancer cell lines. For example, a compound similar in structure to our target compound exhibited an IC50 value of approximately 6 μM against HCC827 cells in 2D culture systems. These results suggest that modifications to the furan ring could enhance cytotoxicity while minimizing effects on normal fibroblast cells .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial effects of thiophene-containing compounds against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones in agar diffusion tests, suggesting effective antibacterial properties. This highlights the potential for this compound to be developed as an antimicrobial agent .
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure | Antitumor IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | [Structure A] | 6.0 (HCC827) | Effective |
| Compound B | [Structure B] | 8.5 (A549) | Moderate |
| Compound C | [Structure C] | 12.0 (NCI-H358) | Weak |
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity |
| Methoxy Group | Enhances solubility |
| Furan Ring | Promotes DNA binding |
| Amide Linkage | Facilitates protein interactions |
Comparison with Similar Compounds
Structural Analogues and Their Properties
*Estimated based on structural analogs.
Key Structural and Functional Differences
Linker Diversity :
- The ethanediamide linker in the target compound offers two amide groups, enabling stronger hydrogen-bonding interactions compared to single amide or sulfonamide linkers in analogs .
- Compounds like LMM11 use a 1,3,4-oxadiazole ring, which enhances metabolic stability but lacks the hydrogen-bonding capacity of ethanediamide .
This may improve binding to aromatic-rich enzyme active sites .
Ethanediamide-linked analogs (e.g., ) are structurally complex and may target neurological receptors (e.g., dopamine D3), though this remains speculative without direct data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
